molecular formula C14H10N2O2S2 B2849036 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid CAS No. 103755-01-7

3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid

Cat. No. B2849036
CAS RN: 103755-01-7
M. Wt: 302.37
InChI Key: KFKBKYMILRZNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid is a compound with potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid is not fully understood. However, it is believed to work by interfering with the metabolism of microorganisms and cancer cells, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid can affect the biochemical and physiological processes of microorganisms and cancer cells. This compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid in lab experiments is its ability to inhibit the growth of microorganisms and cancer cells. This makes it a useful tool for studying the mechanisms of these diseases and developing new treatments. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for microbial infections and cancer. Another direction is to explore its potential as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier. Additionally, further studies could be done to determine its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid involves the reaction of 2-aminothiazole with 4-bromo thiophene-2-carboxylic acid in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to obtain the final compound.

Scientific Research Applications

3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid has been studied for its potential applications in scientific research. This compound has been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi. It has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

3-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c17-13(18)9-3-1-4-10(7-9)15-14-16-11(8-20-14)12-5-2-6-19-12/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKBKYMILRZNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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